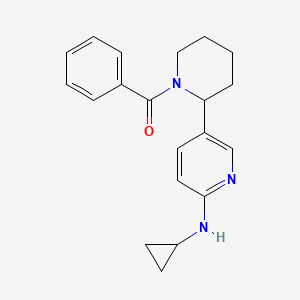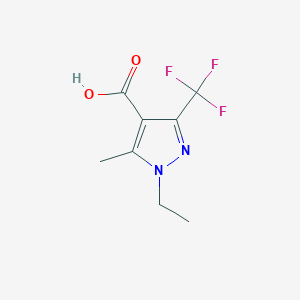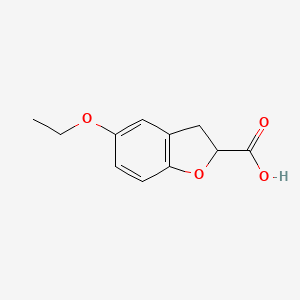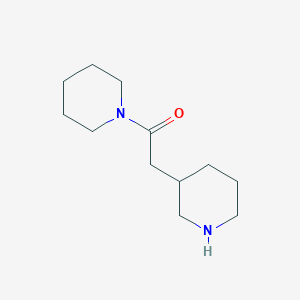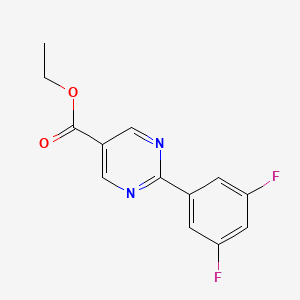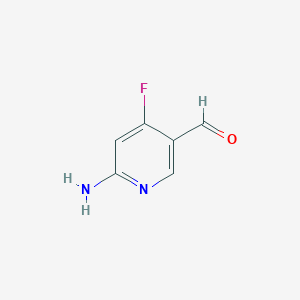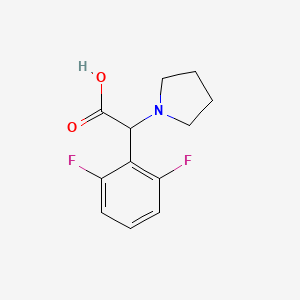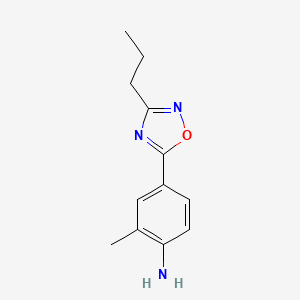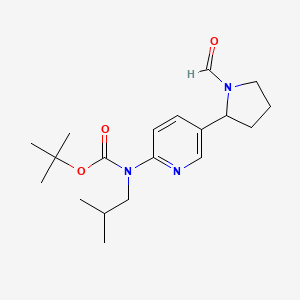
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isobutyl)carbamate: is a complex organic compound that features a pyridine ring substituted with a formylpyrrolidine and an isobutyl group
Vorbereitungsmethoden
The synthesis of tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isobutyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the formylpyrrolidine group: This step involves the formylation of pyrrolidine, which is then attached to the pyridine ring.
Attachment of the isobutyl group: The isobutyl group is introduced through alkylation reactions.
Carbamate formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isobutyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the interactions of pyridine derivatives with biological targets.
Industrial Applications: The compound is utilized in the development of new materials and catalysts for industrial processes
Wirkmechanismus
The mechanism of action of tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isobutyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine ring can interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)(isobutyl)carbamate can be compared with similar compounds such as:
tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: This compound features a chloro substituent instead of a formyl group, leading to different reactivity and applications.
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate:
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: This compound includes a tosyl group, which significantly changes its reactivity and applications
Eigenschaften
Molekularformel |
C19H29N3O3 |
|---|---|
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
tert-butyl N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]-N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)12-22(18(24)25-19(3,4)5)17-9-8-15(11-20-17)16-7-6-10-21(16)13-23/h8-9,11,13-14,16H,6-7,10,12H2,1-5H3 |
InChI-Schlüssel |
DXLSQEBDVTYJGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(C1=NC=C(C=C1)C2CCCN2C=O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



